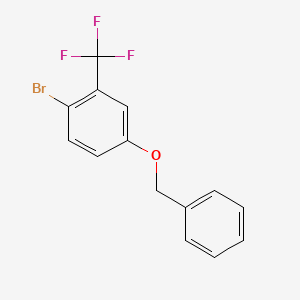
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
Descripción general
Descripción
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, or 4-BBrTFMB, is a synthetic organic compound with a wide range of uses in research and industry. It is a versatile building block for organic synthesis and has been used in the development of drugs and other important chemicals. The compound has a wide range of applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
1. Design and Synthesis of Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene, a compound with similar properties, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .
- Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibited large dihedral angles between the donor and acceptor moieties, which were shown by single crystal X-ray analysis and theoretical calculations .
- Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
2. N-Arylation of Imidazoles and Amines
- Summary of Application: 4-(Trifluoromethyl)benzeneboronic acid, another compound with similar properties, is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
- Methods of Application: The compound is used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
3. Conversion of Aliphatic Alcohols
- Summary of Application: Trifluoromethyl ethers, which share some properties with the compound , can be used to convert aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure is applicable to the conversion of primary aliphatic alcohols, but not benzylic, secondary, or tertiary alcohols .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
4. Synthesis of Herbicides
- Summary of Application: A derivative of trifluorotoluene, which is similar to the compound , is used as a precursor to the herbicide fluometuron .
- Methods of Application: The derivative, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
5. Low Toxicity Alternative to Dichloromethane
- Summary of Application: Trifluorotoluene, a compound with similar properties, is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, as trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
- Methods of Application: As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
6. Synthesis of Pharmaceuticals
- Summary of Application: A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is used as a synthetic intermediate in the production of pharmaceuticals .
- Methods of Application: The derivative is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Propiedades
IUPAC Name |
1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXYWYPMKGUGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624183 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
CAS RN |
678164-30-2 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





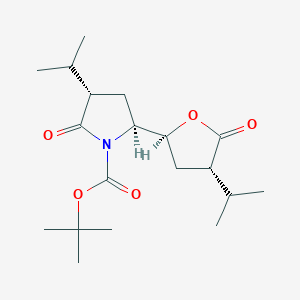
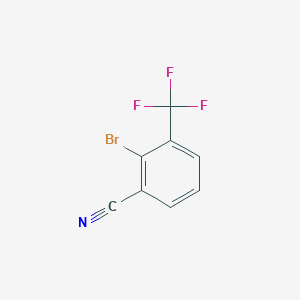
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
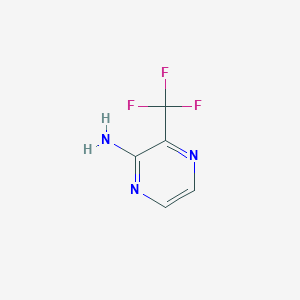

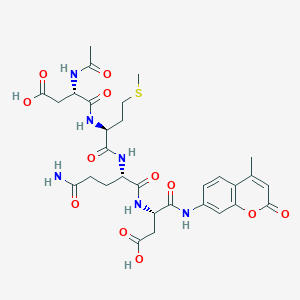




![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)
